molecular formula C20H17F2N3O3S B2390374 N-(3,4-difluorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893994-08-6

N-(3,4-difluorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No. B2390374
CAS RN: 893994-08-6
M. Wt: 417.43
InChI Key: ICHJHMTUNJNEQA-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

The mechanism of action of DFP-10825 involves the inhibition of protein tyrosine phosphatases, which play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting these enzymes, DFP-10825 can disrupt the signaling pathways that are involved in the development and progression of various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit potent inhibitory activity against several protein tyrosine phosphatases, including PTP1B and TCPTP, which are involved in the regulation of insulin signaling and immune responses, respectively. The inhibition of these enzymes by DFP-10825 can lead to improved glucose metabolism and enhanced immune responses, making it a promising candidate for the treatment of diabetes and autoimmune diseases.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for use in lab experiments, including its high purity, stability, and potency. However, it also has some limitations, including its relatively high cost and limited availability. Nevertheless, the potential applications of DFP-10825 in various research fields make it a valuable tool for scientists and researchers.

Future Directions

There are several future directions for research on DFP-10825, including its potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the precise mechanism of action of DFP-10825 and to identify its molecular targets. Additionally, the development of new synthetic strategies for the production of DFP-10825 may lead to improved yields and lower costs, making it more accessible for use in various research applications.
Conclusion:
In conclusion, DFP-10825 is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. Its potent inhibitory activity against several enzymes, anti-inflammatory and anti-tumor properties, and potential applications in the treatment of various diseases make it a promising candidate for further research and development.

Synthesis Methods

DFP-10825 is synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 3,4-dimethoxyphenylacetonitrile to produce 3,4-difluoro-N-(3,4-dimethoxyphenyl)aniline. This intermediate is then treated with 2-bromo-6-(3,4-dimethoxyphenyl)pyridazine to yield the final product, DFP-10825. The synthesis method has been optimized to increase the yield and purity of DFP-10825, making it suitable for various research applications.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein tyrosine phosphatases, which are involved in the regulation of various cellular processes. DFP-10825 has also been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c1-27-17-7-3-12(9-18(17)28-2)16-6-8-20(25-24-16)29-11-19(26)23-13-4-5-14(21)15(22)10-13/h3-10H,11H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHJHMTUNJNEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

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